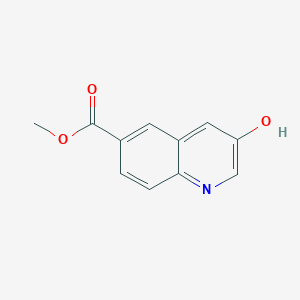

Methyl 3-hydroxyquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 3-hydroxyquinoline-6-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10/h2-6,13H,1H3 |

InChI Key |

MVYDCEOJZICNSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Hydroxyquinoline 6 Carboxylate

Regioselective Synthesis Strategies

The synthesis of the quinoline (B57606) core is a well-established field, yet achieving specific substitution patterns, such as the 3-hydroxy-6-carboxylate motif, demands careful selection of precursors and reaction pathways. Regioselectivity is paramount, as many traditional methods favor the formation of the 4-hydroxy isomer.

Cyclization Reactions and Their Mechanistic Insights

The formation of the quinoline ring system is typically achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative. For Methyl 3-hydroxyquinoline-6-carboxylate, the logical aniline (B41778) precursor is Methyl 4-aminobenzoate (B8803810).

The Gould–Jacobs reaction is a cornerstone of quinoline synthesis, traditionally producing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermally induced cyclization and subsequent saponification and decarboxylation if the acid is desired. wikipedia.org

Mechanism and Regiochemical Outcome: The mechanism involves an initial nucleophilic substitution of the ethoxy group on the malonate by the aniline nitrogen. The key step is the subsequent thermal, 6-electron electrocyclization onto the ortho position of the aniline ring, followed by the elimination of ethanol. wikipedia.org This cyclization inherently places the newly formed hydroxyl group at the C4 position of the quinoline ring.

To synthesize this compound via this route is not straightforward. A standard Gould-Jacobs reaction using Methyl 4-aminobenzoate would yield Methyl 4-hydroxyquinoline-6-carboxylate. Achieving the 3-hydroxy isomer would necessitate a significant and non-standard modification of the starting materials or a subsequent rearrangement, which is not a feature of this reaction.

Hypothetical Reaction Scheme:

| Reactant A | Reactant B | Conditions | Primary Product |

|---|

This table illustrates the expected outcome of a standard Gould-Jacob reaction, highlighting the formation of the 4-hydroxy isomer.

Similar to the Gould-Jacobs reaction, the Conrad–Limpach synthesis is a classical method that yields 4-hydroxyquinolines (also known as 4-quinolones). wikipedia.orgsynarchive.com The reaction condenses an aniline with a β-ketoester. wikipedia.org

Mechanism and Regiochemical Outcome: The synthesis proceeds in two stages. First, at lower temperatures, the aniline reacts with the keto group of the β-ketoester to form a β-aminoacrylate (the kinetic product). At high temperatures (around 250 °C), this intermediate undergoes cyclization via electrophilic attack on the ortho-position of the aniline ring, followed by elimination of alcohol. wikipedia.orgnih.gov This mechanistic pathway invariably leads to a 4-hydroxyquinoline. wikipedia.org

Applying this to Methyl 4-aminobenzoate with a typical β-ketoester like ethyl acetoacetate (B1235776) would result in Methyl 2-methyl-4-hydroxyquinoline-6-carboxylate. Direct synthesis of the target 3-hydroxy compound is not feasible through the standard Conrad-Limpach protocol.

General Reaction Parameters:

| Aniline Component | β-Ketoester Component | Conditions | Expected Product Class |

|---|

This table demonstrates the typical pairings and resulting product class for the Conrad-Limpach synthesis, underscoring its regiochemical preference for the 4-position.

The Skraup synthesis is one of the oldest methods for preparing quinolines. It involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). researchgate.net The reaction is notoriously vigorous and often requires moderators like ferrous sulfate. google.com

Mechanism and Limitations: The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the aniline. This is followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to form the aromatic quinoline ring. The Skraup synthesis typically produces quinolines that are unsubstituted on the newly formed pyridine ring. To introduce a hydroxyl group, a substituted aniline (e.g., an aminophenol) would be necessary, which would likely be unstable under the harsh, strongly acidic and oxidizing conditions. Therefore, the Skraup synthesis is generally unsuitable for the direct preparation of hydroxylated quinoline carboxylates like the target compound.

A more versatile approach to controlling regiochemistry involves the cyclization of a pre-formed, substituted aniline derivative. This strategy falls under the broad category of intramolecular electrophilic substitution. A key example that allows for the synthesis of 3-hydroxyquinolines is the Friedländer synthesis. researchgate.net

The Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netorganic-chemistry.org To obtain the desired this compound, one could theoretically use Methyl 2-amino-5-formylbenzoate and an α-hydroxycarbonyl compound or its equivalent. A more practical variant involves the condensation of a 2-aminobenzaldehyde (B1207257) with an α-halo-ketone followed by cyclization, or using reagents like ethyl chloroacetate.

A related approach involves the reaction of isatin (B1672199) derivatives. For instance, the condensation of an isatin (or the corresponding isatoic acid) with a compound providing a reactive α-methylene group can lead to quinoline-4-carboxylic acids (Pfitzinger reaction), which is an extension of the Friedländer synthesis. researchgate.net A patent describes a process for preparing 2-methyl-3-hydroxyquinoline-4-carboxylic acids by reacting isatin with halo-acetones. google.com Adapting this logic, one could envision a pathway starting from 5-carbomethoxyisatin.

Illustrative Friedländer-type Reaction Conditions:

| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Potential Product |

|---|---|---|---|

| Methyl 2-amino-5-formylbenzoate | Ethyl chloroacetate | Base (e.g., NaOEt), EtOH, Reflux | Ethyl 3-hydroxyquinoline-6-carboxylate |

| 5-Carbomethoxyisatin | Iodo-acetone | Aqueous base (e.g., Ca(OH)₂), Heat (80-90°C) | 2-Methyl-3-hydroxyquinoline-4,6-dicarboxylic acid derivative |

Functional Group Interconversions and Derivatization

Given the challenges in achieving the 3-hydroxy substitution pattern directly via classical cyclization, a powerful alternative is the functionalization of a pre-formed quinoline ring. This involves creating the Methyl quinoline-6-carboxylate core first and then introducing the hydroxyl group at the C3 position.

Synthesis of the Precursor: The precursor, Methyl quinoline-6-carboxylate, can be synthesized from 6-quinolinecarboxylic acid. The acid itself can be prepared via several routes, including the Doebner-von Miller reaction using 4-aminobenzoic acid. The final esterification is a standard procedure. chemicalbook.com

Hydroxylation at the C3-Position: Direct hydroxylation of the C-H bond at the 3-position is challenging. However, several multi-step methods have been developed:

Oxidation of Dihydroquinolines: A modern approach involves the synthesis of a 3,4-dihydroquinolinium salt, which can then be oxidized to the 3-hydroxyquinoline (B51751). rsc.orgnih.gov This method involves reacting an aryldiazonium salt (derived from methyl 4-aminobenzoate) with an alkene in a nitrile solvent, followed by oxidation, offering a novel entry to the 3-hydroxy scaffold. rsc.org

From 3-Aminoquinolines: A 3-aminoquinoline (B160951) derivative can be converted to the 3-hydroxy derivative via a Sandmeyer-type reaction. This would involve the synthesis of Methyl 3-aminoquinoline-6-carboxylate, formation of the corresponding diazonium salt, and subsequent hydrolysis to the phenol (B47542).

Deacylative Hydroxylation: A reported strategy involves the synthesis of a 3-acetylquinoline, which can be converted to the 3-hydroxyquinoline via treatment with an agent like N-bromosuccinimide (NBS), proceeding through an epoxide intermediate. rsc.org

Modern Catalytic Approaches

Modern synthetic chemistry has increasingly turned to catalytic methods to construct the quinoline scaffold, offering higher efficiency, milder conditions, and greater substrate scope compared to classical named reactions. nih.govresearchgate.net

Transition Metal-Mediated Syntheses (e.g., Co(III), Palladium, Silver)

Transition metals are powerful tools for forging the bicyclic quinoline system through various C-H activation and cyclization strategies. nih.gov

Cobalt (Co): Low-cost cobalt catalysts have been successfully used for the synthesis of quinolines. rsc.org One prominent method involves the Co(III)-catalyzed annulation of anilides with alkynes, which proceeds through an ortho C-H activation pathway. researchgate.netdntb.gov.ua This redox-neutral approach demonstrates high efficiency and tolerates a wide range of functional groups. researchgate.net Other cobalt-catalyzed routes include the cyclization of 2-aminoaryl alcohols with ketones and electrophilic aminations using organozinc reagents and anthranils. nih.govmdpi.com

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to quinoline construction. thieme-connect.com Strategies include the cascade reaction of o-aminocinnamonitriles with arylhydrazines nih.gov, the coupling of 2-bromoanilines with cyclopropanols thieme-connect.com, and the insertion of isocyanides followed by cyclization. rsc.org These methods provide access to highly functionalized quinolines under relatively mild conditions. thieme-connect.comthieme-connect.com

Silver (Ag): Silver catalysts, typically Ag(I) salts, are effective in promoting cascade reactions for quinoline synthesis. researchgate.net One such process involves the silver-catalyzed reaction of anilines, alkynes, and trifluoromethyl ketones in water to produce 4-trifluoromethyl-substituted quinolines. rsc.org This tandem process proceeds via sp C-H activation, addition to the ketone, and a final condensation, with water being the only byproduct. rsc.org Silver has also been used to catalyze oxidative cascade reactions and double decarboxylative sequences to form quinoline derivatives. mdpi.comrsc.org

| Metal Catalyst | Reaction Type | Starting Materials (General) | Reference |

|---|---|---|---|

| Cobalt(III) | C-H Activation / Annulation | Anilides + Alkynes | rsc.orgresearchgate.net |

| Palladium(II) | Cascade Cyclization | o-Aminocinnamonitriles + Arylhydrazines | nih.gov |

| Palladium(II) | Cross-Coupling / Annulation | 2-Bromoanilines + Cyclopropanols | thieme-connect.com |

| Silver(I) | Cascade Coupling/Condensation | Anilines + Alkynes + Ketones | rsc.org |

Organocatalytic and Metal-Free Protocols

In response to the cost and toxicity associated with some transition metals, metal-free and organocatalytic synthetic routes have gained significant traction. nih.gov These methods often rely on modifying classical syntheses like the Friedländer or Doebner-von Miller reactions to proceed under milder, metal-free conditions. mdpi.com Strategies include using iodine to catalyze the reaction of enamides and imines or employing N-bromosuccinimide to mediate a radical cyclization of arylallyl azides to form 3-substituted quinolines. mdpi.com Another innovative metal-free approach involves the tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles, which proceeds through C(sp³)–H bond activation and the formation of new C–C and C–N bonds. acs.org

Microwave-Assisted and Green Chemistry Syntheses

Green chemistry principles aim to reduce the environmental impact of chemical processes. In quinoline synthesis, this has led to the adoption of techniques like microwave irradiation and the use of environmentally benign solvents. researchgate.nettandfonline.com

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. tandfonline.com For example, the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone to form quinoline derivatives proceeds in 10-15 minutes under microwave irradiation in water, with yields of 75-93%. tandfonline.com The use of water as a green solvent is a key feature of many modern protocols, as it is non-toxic, inexpensive, and can sometimes accelerate catalytic reactions. researchgate.netrsc.org The silver-catalyzed synthesis of 4-trifluoromethyl substituted quinolines is a notable example that occurs efficiently in water. rsc.org

| Green Approach | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Synthesis | p-Toluene sulfonic acid (p-TSA) in water | Reduced reaction time, high yields | tandfonline.com |

| Aqueous Media | Silver nitrate (B79036) (AgNO₃) | Environmentally benign solvent, high atom economy | rsc.org |

| Solvent-Free Reaction | ZnO/CNT nanocatalyst | No organic solvent waste, good to excellent yields | nih.gov |

| Reusable Catalyst | Nafion NR50 (solid acid) with microwave | Catalyst can be recovered and reused, environmentally friendly | mdpi.com |

Design and Synthesis of Combinatorial Libraries Utilizing the this compound Scaffold

The generation of combinatorial libraries is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of a multitude of structurally related compounds for biological screening. The this compound scaffold is a valuable starting point for such libraries due to its inherent chemical features that allow for diversification at multiple positions. The design of these libraries hinges on a strategic selection of building blocks and robust chemical transformations to generate a wide array of derivatives.

A key strategy in the design of combinatorial libraries based on the this compound core is solid-phase synthesis, often employing the split/combine method. nih.gov In this approach, the scaffold is anchored to a solid support, typically a resin, through its carboxylic acid functionality. The hydroxyl and various positions on the quinoline ring then become points for chemical modification.

The synthesis of a combinatorial library from the this compound scaffold can be conceptualized in the following stages:

Scaffold Immobilization: The this compound is attached to a solid support. This provides a robust anchor for subsequent reaction steps and simplifies purification, as excess reagents and by-products can be washed away.

Diversification Reactions: With the scaffold immobilized, a series of chemical reactions are performed to introduce diversity. The hydroxyl group at the 3-position and potentially other positions on the quinoline ring can be modified. For instance, alkylation or acylation of the hydroxyl group can introduce a variety of side chains.

Iterative Chemistry: The power of combinatorial synthesis lies in the ability to perform multiple rounds of reactions, systematically building up complexity. Different building blocks can be introduced at each diversification step.

Cleavage and Isolation: Once the desired library of compounds has been synthesized on the solid support, they are cleaved from the resin and isolated as a collection of individual compounds or as defined mixtures.

Research Findings

Research into the synthesis of related quinoline derivatives provides insights into the types of chemical transformations that can be employed for library generation. For example, studies on the alkylation of similar 4-hydroxyquinoline-3-carboxylate systems have demonstrated the feasibility of selectively modifying the quinoline core. nih.gov The reaction of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been shown to yield S-methylated products initially. nih.gov Subsequent alkylation can lead to a mixture of O- and N-methylated derivatives, highlighting the need to carefully control reaction conditions to achieve the desired regioselectivity in a library synthesis. nih.gov

Furthermore, the synthesis of various functionalized quinoline derivatives underscores the potential for creating diverse libraries. For example, the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate demonstrates the introduction of sulfur-containing moieties and fluorinated aromatic groups, which are valuable for modulating the physicochemical and biological properties of the final compounds. mdpi.com

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Pathways of Quinoline (B57606) Ring Formation

The synthesis of the quinoline scaffold can be achieved through several classic and modern methodologies. For a molecule with the specific substitution pattern of Methyl 3-hydroxyquinoline-6-carboxylate, a plausible pathway is a variation of the Conrad-Limpach or a related cyclization reaction.

A likely synthetic approach involves the condensation of an aniline (B41778) derivative with a β-ketoester. Specifically, the reaction would start with methyl 4-aminobenzoate (B8803810), providing the foundation for the benzene (B151609) ring and the C6-carboxylate group. The second component would be a malonic ester derivative, such as diethyl malonate, which can react to form the pyridine (B92270) half of the quinoline ring system.

The general mechanism proceeds as follows:

Condensation: The amino group of methyl 4-aminobenzoate attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form an enamine or a Schiff base intermediate.

Cyclization: Under thermal or acidic conditions, the intermediate undergoes an intramolecular cyclization. The electron-rich aromatic ring attacks the ester carbonyl, leading to the closure of the heterocyclic ring.

Aromatization: Subsequent dehydration or oxidation leads to the formation of the aromatic quinoline ring system.

Alternative modern strategies employing transition-metal catalysis offer more controlled and efficient routes. For instance, rhodium-catalyzed C-H activation and annulation between an aniline and an alkynyl ester could be adapted to produce quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed cyclization of anilines with ketones or alkynes presents another powerful method for constructing the quinoline skeleton. mdpi.comresearchgate.net These catalytic cycles often involve steps like oxidative addition, migratory insertion, and reductive elimination to build the heterocyclic ring.

Oxidation and Reduction Chemistry of Hydroxyquinoline Carboxylates

Electrochemical Oxidation Mechanisms and Proton Transfer Processes

The electrochemical behavior of this compound is dictated by its two key functional groups: the 3-hydroxyl group and the quinoline nitrogen. Studies on similar compounds, such as 6-hydroxyquinoline, reveal that electrochemical oxidation is typically an irreversible process controlled by diffusion. epa.gov The oxidation mechanism for this compound would likely involve a two-electron transfer process.

The initial step is the oxidation of the hydroxyl group, which can lead to the formation of radical species. epa.gov These highly reactive intermediates can then undergo further reactions, such as dimerization, where two molecules of the quinoline derivative couple, often at the C-5 position. epa.gov Further oxidation of these dimers can result in the formation of quinonoid-type structures and eventually lead to the formation of oligomeric or polymeric materials. epa.gov

Proton transfer is a critical aspect of the reaction dynamics, especially in protic solvents. Research on other hydroxyquinolines, like 7-hydroxyquinoline, demonstrates that upon excitation, intramolecular proton transfer can occur from the hydroxyl group to the quinoline nitrogen atom. nih.govnih.govacs.org This process is often mediated by solvent molecules, which form a "proton relay" or bridge. nih.govacs.org Depending on the specific geometry and environment, this can occur via an excess proton transfer or a proton vacancy transfer mechanism. nih.govacs.org The presence of the carboxylate group can influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby modulating the kinetics and pathways of these proton transfer events.

| Electrochemical Process | Key Features | Relevant Species |

| Initial Oxidation | Irreversible, two-electron process, diffusion-controlled. epa.gov | 3-hydroxyl group |

| Intermediate Formation | Formation of free radical species. epa.gov | Quinoline radical cations |

| Follow-up Reactions | Dimerization (e.g., C5-C5 coupling), formation of quinonoids, oligomerization. epa.gov | Dimers, oligomers/polymers |

| Proton Transfer | Intramolecular (OH to N), solvent-mediated relay. nih.govnih.govacs.org | Hydroxyl proton, quinoline nitrogen |

Quinolone/Hydroxyquinoline Tautomerism in Reaction Pathways

A significant feature of hydroxyquinolines is their ability to exist in tautomeric forms: the hydroxyquinoline (enol) form and the quinolone (keto) form. helsinki.finih.gov For this compound, this equilibrium involves the migration of the proton from the 3-hydroxyl group to the nitrogen at position 1, creating the corresponding quinolone.

Theoretical and experimental studies on structurally related quinolone 3-esters have shown a clear preference for the hydroxyquinoline tautomer. nih.gov This preference is attributed to the aromatic stabilization of the system. In the hydroxyquinoline form, both the benzene and pyridine rings are fully aromatic. In contrast, in the quinolone tautomer, the aromaticity of the nitrogen-containing ring is largely lost. nih.gov The energy difference between the two forms can be substantial, making the hydroxyquinoline the dominant species under most conditions. nih.gov

This tautomeric equilibrium is crucial as it can dictate the reactivity of the molecule. For instance, reactions that proceed via the hydroxyl group (e.g., O-alkylation) will be favored, while reactions requiring the N-H group of the quinolone form would be less likely. The tautomeric state is of paramount importance for the molecule's function in various chemical and biological contexts. helsinki.fi

Nucleophilic and Electrophilic Substitution Reaction Mechanisms

The reactivity of the quinoline ring towards substitution is heavily influenced by the existing substituents. The quinoline nucleus itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com Electrophilic substitutions, such as nitration or sulfonation, typically occur on the benzene ring, favoring positions 5 and 8. uop.edu.pk

Nucleophilic substitution on the quinoline ring generally occurs at positions 2 and 4, which are electron-deficient. uop.edu.pk The presence of the 3-hydroxyl group would further activate the C-2 and C-4 positions towards nucleophilic attack. The carboxylate group at C-6 can also undergo nucleophilic acyl substitution, where the methyl ester can be hydrolyzed to a carboxylic acid, or converted to an amide or other derivatives by reaction with appropriate nucleophiles. libretexts.org

| Reaction Type | Predicted Site of Attack | Influencing Factors |

| Electrophilic Substitution | C-5, C-7 | Activating effect of the 3-OH group; directing effects of both substituents. |

| Nucleophilic Substitution (Ring) | C-2, C-4 | Electron deficiency of the pyridine ring, enhanced by the 3-OH group. uop.edu.pk |

| Nucleophilic Acyl Substitution | C-6 (Carbonyl Carbon) | Reactivity of the ester functional group. libretexts.org |

Influence of Catalysts and Reaction Conditions on Mechanistic Control

The synthesis and transformation of quinoline derivatives are highly susceptible to the influence of catalysts and reaction conditions, which can be used to control reaction pathways and product selectivity.

In the context of quinoline ring formation, the choice of catalyst is paramount. The classic Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, can be catalyzed by both acids and bases. nih.gov Modern approaches utilize a wide array of catalysts to improve efficiency and selectivity.

Transition Metal Catalysts : Metals such as palladium, copper, rhodium, and cobalt are widely used. mdpi.comnumberanalytics.com For example, palladium catalysts can facilitate cross-coupling reactions to build the quinoline system, while cobalt complexes can catalyze C-H activation and cyclization pathways. mdpi.comresearchgate.net These catalysts allow for milder reaction conditions and greater functional group tolerance.

Lewis and Brønsted Acids : Lewis acids like aluminum chloride (AlCl₃) or metal triflates can activate carbonyl groups and facilitate the cyclization and dehydration steps in reactions like the Doebner-von Miller or Friedländer synthesis. nih.govnih.gov Solid acid catalysts, such as Nafion, offer environmental benefits like reusability. mdpi.com

Reaction Conditions : Temperature plays a critical role. For instance, in the Conrad-Limpach synthesis, lower temperatures favor the formation of 4-quinolones, whereas higher temperatures can lead to 2-quinolones. pharmaguideline.com The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.govnih.gov Solvent-free conditions are also being increasingly explored to develop more sustainable synthetic protocols. nih.gov

By carefully selecting the catalyst and tuning the reaction conditions, chemists can steer the reaction towards a desired mechanistic pathway, thereby controlling the regioselectivity and maximizing the yield of the target molecule, such as this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl 3-hydroxyquinoline-6-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals.

Advanced 2D NMR Techniques (e.g., COSY, NOESY)

To confirm the precise assignment of protons and understand spatial relationships, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the benzene (B151609) ring portion of the quinoline (B57606) system (e.g., between H7 and H8, and H7 and H5). It would also clarify the relationships between H2 and H4 on the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is crucial for confirming the substitution pattern and stereochemistry. Expected correlations could include those between the hydroxyl proton at position 3 and the protons at positions 2 and 4. This data helps to confirm the regiochemistry and provides insights into the molecule's preferred conformation in solution.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful method for characterizing the structure and dynamics of molecules in their solid form. It can provide information on polymorphism (the existence of different crystal forms), which can be critical for materials science and pharmaceutical applications. To date, no specific solid-state NMR studies have been reported in the searched literature for this compound.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1720-1700 cm⁻¹ would correspond to the C=O stretching of the ester functional group. spectroscopyonline.com The region between 1620-1450 cm⁻¹ would contain multiple bands due to the C=C and C=N stretching vibrations within the quinoline aromatic ring. C-O stretching vibrations associated with the ester and phenol (B47542) groups would appear in the 1300-1100 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, which involve changes in polarizability, are often strong in the Raman spectrum. This technique would be particularly useful for characterizing the quinoline backbone structure.

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Broad, Medium-Strong |

| Ester (C=O) | C=O Stretch | 1720 - 1700 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1620 - 1450 | Medium-Strong |

| Ester/Phenol (C-O) | C-O Stretch | 1300 - 1100 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H | C-H Stretch | 2980 - 2850 | Medium-Weak |

Mass Spectrometry (MS and LC/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The molecular formula for this compound is C₁₁H₉NO₃, giving it a molecular weight of approximately 203.19 g/mol . nih.gov

In a typical mass spectrum, the compound would be expected to show a molecular ion peak (M⁺˙) at m/z = 203. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition with high accuracy. Common fragmentation pathways could include the loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z = 172, or the loss of the entire carbomethoxy group (•COOCH₃) to yield a fragment at m/z = 144. mdpi.com

Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing the purity of the compound and identifying it within complex mixtures by providing both its retention time and its mass-to-charge ratio.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state. nih.gov

Although no crystal structure for this compound has been reported in the searched literature, an analysis would be expected to reveal key structural features. It would confirm the planarity of the fused quinoline ring system. Furthermore, it would provide detailed information on intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the ester carbonyl or quinoline nitrogen of a neighboring molecule. It could also reveal π-π stacking interactions between the aromatic rings, which govern the crystal packing arrangement. mdpi.com

UV-Vis and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible and fluorescence spectroscopy are fundamental techniques for probing the electronic structure of organic molecules. These methods provide information about the electronic transitions between different energy levels within the molecule, which are influenced by the molecular structure, substituents, and the surrounding solvent environment.

UV-Visible Spectroscopy

For instance, 8-hydroxyquinoline (B1678124), a parent compound, exhibits distinct absorption peaks. researchgate.net The presence of the hydroxyl (-OH) and the methyl carboxylate (-COOCH₃) groups on the quinoline ring of the title compound will cause shifts in the absorption maxima (λmax) compared to the parent quinoline. The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift, while the effect of the ester group depends on its position and interaction with the aromatic system.

The table below presents typical UV-Vis absorption data for related quinoline compounds to approximate the expected spectral characteristics of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Methanol (B129727) | 250 | 4.3 | π-π | nist.gov |

| 8-Hydroxyquinoline | Methanol | 308 | 3.5 | n-π | nist.gov |

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 1 M HCl | Data not specified | najah.edu | ||

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 1 M HCl | Data not specified | najah.edu |

Fluorescence Spectroscopy

Fluorescence in quinoline derivatives is highly sensitive to their structure and environment. Many hydroxyquinolines are known to be weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the ring nitrogen. scispace.com This non-radiative decay pathway effectively quenches fluorescence. However, upon chelation with metal ions, this process is often inhibited, leading to a significant enhancement in fluorescence emission. scispace.com

For 6-hydroxyquinoline, a structural component of the title compound, studies have shown that in certain environments like a Nafion film, the protonated form of the molecule is responsible for the observed fluorescence. nih.gov The fluorescence characteristics, including the emission wavelength and decay times, are sensitive to the microenvironment. nih.gov

Given the presence of the 3-hydroxy group, this compound may exhibit interesting fluorescence properties, potentially including sensitivity to pH and the presence of metal ions. The emission characteristics would be influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group.

The table below summarizes fluorescence data for a related hydroxyquinoline compound.

| Compound | Matrix/Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φfl) | Reference |

|---|---|---|---|---|---|

| 6-Hydroxyquinoline (protonated form) | Nafion Film | Not Specified | Single emission band | Not Specified | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, HF, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. DFT, particularly with hybrid functionals like B3LYP, is a popular choice for studying quinoline (B57606) systems due to its balance of computational cost and accuracy. These methods are used to determine the electronic structure and energy of molecules, forming the basis for analyzing their geometry, reactivity, and spectroscopic characteristics.

Molecular Geometry Optimization and Structural Parameter Analysis (Bond Lengths, Angles, Torsion Angles)

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is found. This process yields precise predictions of bond lengths, bond angles, and torsion (dihedral) angles. For example, studies on related quinoline carboxylate derivatives have used DFT to calculate these parameters, often finding good agreement with experimental X-ray crystallography data. In a theoretical study of Methyl 3-hydroxyquinoline-6-carboxylate, one would expect the quinoline ring system to be largely planar, with the hydroxyl and methyl carboxylate groups as key substituents whose orientation would be determined. Analysis of similar structures, such as phenyl quinoline-2-carboxylate, shows that the ester group's orientation relative to the quinoline plane is a critical structural parameter determined through optimization. However, specific calculated values for the bond lengths (e.g., C-C, C-N, C-O, O-H) and angles of this compound are not present in the surveyed literature.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative) Note: The following data is illustrative, as specific literature values are unavailable. It is based on general values for similar chemical structures.

| Parameter | Atom Connections | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C2-C3 | ~1.37 Å |

| C3-O | ~1.36 Å | |

| C6-C(O)O | ~1.49 Å | |

| **Bond Angle (°) ** | C2-C3-C4 | ~120° |

| C2-C3-O | ~121° |

| Torsion Angle (°) | C5-C6-C(O)-O | ~180° (for planarity) |

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For quinoline derivatives, the HOMO is typically a π-orbital distributed across the ring system, and the LUMO is a π*-orbital. Computational studies on these systems calculate the energies of these orbitals and map their spatial distribution. Furthermore, Natural Bond Orbital (NBO) analysis is often performed to understand charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. While these analyses are standard for related compounds, specific HOMO-LUMO energy values and charge distribution maps for this compound have not been reported.

Table 2: Representative Frontier Molecular Orbital Data for Quinoline Derivatives Note: This table presents typical energy ranges for related quinoline compounds, as specific data for this compound is unavailable.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Substituted Quinolines | -6.0 to -6.5 | -2.0 to -2.5 | ~3.5 to 4.0 |

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic data. Theoretical vibrational frequencies (IR) are calculated and often scaled to correct for anharmonicity and other systematic errors, aiding in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).

Studies on compounds like 2-chloro-3-methylquinoline (B1584123) and various amodiaquine (B18356) derivatives demonstrate the successful application of these predictive methods. For this compound, one would predict characteristic IR stretches for the O-H, C=O (ester), and aromatic C-N/C-C bonds. TD-DFT would likely predict π → π* transitions responsible for UV absorption. However, no specific, published, computationally predicted spectra for this molecule could be located.

Tautomeric Equilibrium Studies

Hydroxyquinolines can exist in equilibrium between different tautomeric forms, most commonly the hydroxy (enol) and oxo (keto) forms. The position of this equilibrium is crucial as the different tautomers can have vastly different chemical and biological properties.

Energetic Preference and Aromaticity Considerations

Computational chemistry is essential for determining the relative stability of tautomers. By calculating the total energy of each optimized tautomer, the energetically preferred form can be identified. For 3-hydroxyquinolines, theoretical studies consistently show that the hydroxy (enol) tautomer is significantly more stable than its corresponding keto tautomer.

Aromaticity is a key factor in this stability. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common geometric measure, while Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion. Studies on hydroxyquinolines reveal that the enol form possesses a higher degree of aromaticity in both the pyridine (B92270) and benzene (B151609) rings compared to the keto form, where aromaticity is disrupted. This enhanced aromatic stabilization is a primary reason for the energetic preference of the enol tautomer.

Solvent Effects on Tautomerism

Solvents can significantly influence tautomeric equilibria. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. While non-polar solvents typically have a minor impact, polar and protic solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For many hydroxy-N-heterocycles, polar solvents like water can shift the equilibrium toward zwitterionic or more polar keto forms. For 3-hydroxyquinolines, while the enol form is generally dominant, the presence of specific solvent interactions could potentially alter the relative energies of the tautomers, a phenomenon that would be explored computationally.

While the computational and theoretical investigation of this compound is a scientifically valuable endeavor, there is a clear deficit of published research dedicated to this specific molecule. The established methodologies for studying related quinoline derivatives provide a robust blueprint for how such an analysis would be conducted. Future research involving DFT and other quantum chemical methods would be necessary to generate the specific structural, electronic, and spectroscopic data required for a complete understanding of this compound's properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and optimizing lead structures. For quinoline derivatives, QSAR and QSPR studies have been widely applied to understand their diverse biological activities.

Research Findings:

QSAR studies on quinoline derivatives have successfully modeled their activities against various biological targets. For instance, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to elucidate the structural requirements for the antimalarial activity of 2,4-disubstituted quinoline derivatives. nih.gov In one such study, a large dataset of 178 quinoline derivatives was used to develop statistically significant CoMFA and CoMSIA models. nih.gov These models, with high cross-validated correlation coefficients (q²), guided the design of new derivatives with enhanced antimalarial potency. nih.gov

Similarly, 3D-QSAR models have been established for quinoline analogues as inhibitors of Serine/threonine-protein kinase 10 (STK10), which is relevant to cancer therapy. nih.gov These models have demonstrated good predictive power, aiding in the design of novel anticancer agents. nih.gov Furthermore, QSAR studies on quinolinone-based thiosemicarbazones have identified key molecular descriptors, such as van der Waals volume and electron density, that are crucial for their antituberculosis activity. nih.gov The insights from these models led to the synthesis of new compounds with potent activity against Mycobacterium tuberculosis. nih.gov

While these examples focus on other quinoline derivatives, the methodologies are directly applicable to this compound. A QSAR model for a particular biological activity (e.g., as an enzyme inhibitor) could be developed by synthesizing a series of analogues with variations at the hydroxyl, methyl ester, or other positions on the quinoline ring. The model could then correlate descriptors (e.g., steric, electronic, and hydrophobic fields in CoMFA/CoMSIA) with the observed activity, providing a roadmap for designing more potent compounds.

QSPR modeling has also been applied to quinoline-related structures, such as quinolone antibiotics, to predict their physicochemical properties. nih.gov Such models use topological indices and other molecular descriptors to correlate with properties like lipophilicity and solubility, which are critical for drug development. nih.govmdpi.com

| Study Focus | Model Type | Key Statistical Parameters | Biological/Physical Property Modeled | Reference |

| Antimalarial Quinoline Derivatives | 3D-QSAR (CoMFA) | q² = 0.677, r²ncv = 0.969 | Antimalarial activity against Plasmodium falciparum | nih.gov |

| Antimalarial Quinoline Derivatives | 3D-QSAR (CoMSIA) | q² = 0.741, r²ncv = 0.962 | Antimalarial activity against Plasmodium falciparum | nih.gov |

| Anticancer Quinoline Derivatives | 3D-QSAR (CoMFA) | q² = 0.625, r² = 0.913 | Inhibition of Serine/threonine kinase STK10 | nih.gov |

| Antituberculosis Quinolinones | QSAR | R² = 0.83, F = 47.96 | Activity against Mycobacterium tuberculosis | nih.gov |

| Antimalarial Quinoline Derivatives | 2D-QSAR | r²test = 0.845 | Activity against P. falciparum 3D7 strain | mdpi.com |

Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the time-dependent behavior and thermodynamic properties of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. MC simulations use statistical mechanics to sample different configurations of a system to calculate its properties. These methods are invaluable for understanding intermolecular interactions, such as how a ligand like this compound might bind to a biological target or interact with solvent molecules.

Research Findings:

While specific MD or MC simulation studies on this compound are not readily found, extensive research on related quinoline derivatives highlights the potential of these methods. For instance, MD simulations have been used to investigate the stability of quinoline derivatives as inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net These simulations, often performed for tens to hundreds of nanoseconds, analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such studies have confirmed stable binding of quinoline ligands in the active site of the enzyme, supported by a consistent network of hydrogen bonds. nih.gov

In another application, MD simulations were employed to study quinoline derivatives as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov These simulations provided insights into the dynamic behavior of the ligands within the enzyme's active site and allowed for the calculation of binding free energies, which help in ranking the potency of different derivatives. nih.gov Similarly, MD simulations have been used to assess the stability and interaction patterns of quinoline-3-carboxamide (B1254982) derivatives with various kinases, revealing details about their selectivity. mdpi.com

These simulation approaches could be directly applied to this compound to study its interaction with a hypothetical protein target. An MD simulation could track the stability of the compound in the binding pocket, analyze the specific hydrogen bonds and hydrophobic interactions it forms with amino acid residues, and compute its binding free energy. This information would be crucial for understanding its mechanism of action and for the rational design of improved analogues. Furthermore, simulations in aqueous solution can reveal information about its solvation and aggregation properties. arabjchem.org

| Study Focus | Simulation Type | Simulation Parameters | Key Findings | Reference |

| Quinoline Derivatives as SARS-CoV-2 Protease Inhibitors | Molecular Dynamics | Not specified | Revealed comparable stability of the protease-ligand complex to a reference drug; identified key hydrogen bonds. | nih.govresearchgate.net |

| Quinoline Derivatives as Acetylcholinesterase Inhibitors | Molecular Dynamics | Not specified | Investigated dynamic behavior and calculated binding energies to identify promising inhibitor candidates. | nih.gov |

| Quinoline-3-Carboxamide Derivatives as Kinase Inhibitors | Molecular Dynamics | 100 ns simulation time, CHARMM36 force field | Assessed protein-ligand stability and conformational changes of the ligand in the binding site of different kinases. | mdpi.com |

| Quinoline Derivatives in Aqueous Solution | Molecular Dynamics | 10 ns simulation time, SPC water model | Investigated interaction energies and radial distribution functions to understand stability and interactions with water. | arabjchem.org |

Coordination Chemistry and Metal Ligand Interactions of Hydroxyquinoline Carboxylates

Chelation Behavior of the Quinoline-Carboxylate Moiety

The quinoline-carboxylate framework is an effective chelating agent due to the strategic positioning of its donor atoms. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core component of many of these ligands, is a well-established monoprotic, bidentate agent. scirp.orgresearchgate.net Chelation primarily occurs through the coordination of the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring with a metal ion. scirp.orgresearchgate.netnih.gov This bidentate coordination is a common feature observed in numerous metal complexes with 8-HQ derivatives. scirp.orgresearchgate.net

In ligands that also contain a carboxylate group, such as hydroxyquinoline carboxylic acids, the coordination possibilities expand. Depending on the position of the carboxylate group relative to the hydroxyl and quinoline nitrogen, the ligand can act as a tridentate donor. For instance, 8-hydroxyquinoline-2-carboxylic acid has been shown to coordinate to metal ions using the pyridine (B92270) nitrogen, the phenolic oxygen, and a carboxylic oxygen, leading to remarkably stable complexes. uncw.edu The involvement of the carboxylate group in coordination can significantly enhance the stability of the resulting metal complex due to the formation of multiple chelate rings. uncw.edu For Methyl 3-hydroxyquinoline-6-carboxylate, the primary chelation is expected to occur via the 3-hydroxy group and the quinoline nitrogen, with potential secondary interactions involving the ester-carboxylate group depending on the metal ion and reaction conditions.

The stability of these complexes is also influenced by the preorganization of the ligand, where the donor groups are already positioned for binding, minimizing the entropic penalty upon complexation. uncw.edu

Formation of Metal Complexes (e.g., Iridium, Gallium)

The versatile chelating nature of hydroxyquinoline carboxylates facilitates the formation of complexes with a variety of metal ions, including transition metals and main group elements like gallium and iridium.

Gallium Complexes: Gallium(III) readily forms stable complexes with hydroxyquinoline-type ligands. cymitquimica.com The formation of tris-chelated complexes, such as [Ga(HQ)₃], is well-documented. rsc.org These are typically synthesized by reacting a gallium(III) salt, like gallium(III) nitrate (B79036), with three equivalents of the hydroxyquinoline ligand in a suitable solvent. rsc.orgnih.gov The reaction often involves the deprotonation of the ligand's hydroxyl group, a step that can be facilitated by basic Ga(III) hydroxido species in solution. rsc.org The resulting complexes, like those formed with 8-hydroxyquinoline derivatives, often exhibit a distorted octahedral geometry around the hexacoordinated gallium(III) center. nih.govnih.gov These complexes can exist as either facial (fac) or meridional (mer) isomers, depending on the arrangement of the three bidentate ligands around the metal ion. researchgate.net

Iridium Complexes: Organometallic iridium(III) complexes are another important class of compounds that can be formed with heterocyclic ligands. The synthesis often involves the reaction of an iridium precursor, such as a cyclometalated iridium(III) dimer, with the desired ligand. nih.gov For example, cyclometalated iridium(III) complexes containing various heterocyclic ligands have been synthesized and shown to have interesting photophysical properties. nih.gov While specific examples with this compound are not prevalent in the literature, the general synthetic strategies for iridium(III) complexes with N^O-chelating ligands are applicable. These reactions can lead to octahedral complexes where the hydroxyquinoline carboxylate would occupy two coordination sites. researchgate.netsuny.edu

The synthesis of these metal complexes often results in crystalline products that can be isolated and purified. The choice of solvent and reaction conditions can influence the yield and the specific isomeric form of the final product. arabjchem.org

Spectroscopic and Computational Studies of Metal-Bound Species

A combination of spectroscopic techniques and computational modeling is crucial for elucidating the structure, bonding, and electronic properties of metal-bound hydroxyquinoline carboxylates.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift in the C–O stretching frequency of the phenolic group upon complexation. arabjchem.org The disappearance or shift of the broad O–H stretching band also signifies the deprotonation and coordination of the hydroxyl group. researchgate.netarabjchem.org

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques provide insight into the electronic transitions within the complex. For Ga(III) tris-hydroxyquinolinate complexes, the absorption and emission properties are typically dominated by ligand-centered (LC) π-π* transitions. rsc.org Coordination to a metal ion often leads to a red-shift in the absorption and emission maxima and can enhance the fluorescence intensity. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (e.g., ¹H, ¹³C) is a powerful tool for determining the structure of these complexes in solution. rsc.orgresearchgate.net For diamagnetic metal complexes like those of Ga(III), NMR can help distinguish between different isomers (e.g., fac and mer). researchgate.net

Computational Studies: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations are widely used to complement experimental data.

Structural Optimization: DFT calculations can predict the geometry of the metal complexes, including bond lengths and angles, which can be compared with data from X-ray crystallography. nih.gov

Electronic Properties: These calculations provide information about the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the complex. nih.gov In many hydroxyquinoline complexes, both the HOMO and LUMO are primarily localized on the ligand framework, confirming the ligand-centered nature of the electronic transitions. rsc.org

The table below summarizes typical spectroscopic data for a representative Ga(III) hydroxyquinolinate complex.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift of C–O stretch to higher frequency. | Coordination of the phenolic oxygen to the metal center. arabjchem.org |

| UV-Vis Absorption | Red-shift of absorption bands compared to the free ligand. | Ligand-centered π-π* transitions, perturbed by coordination. rsc.org |

| Fluorescence | Enhanced emission intensity upon complexation. | Increased rigidity and reduced non-radiative decay pathways. scirp.org |

| ¹H NMR | Downfield shift of proton signals near the coordination site. | Deshielding effect due to coordination with the metal ion. rsc.org |

| DFT Calculation | HOMO and LUMO localized on the ligand. | Confirms ligand-centered electronic transitions. rsc.orgnih.gov |

Ligand Design Strategies for Selective Metal Ion Binding

Functionalization of the Quinoline Ring: Introducing various substituents onto the quinoline scaffold is a primary strategy to modulate the ligand's properties. For example, adding electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, thereby influencing the stability and selectivity of metal binding. nih.gov This functionalization can also be used to improve solubility and bioavailability. For instance, the introduction of a sulfonic acid group creates a more water-soluble ligand. researchgate.net

Steric Hindrance: The introduction of bulky groups near the coordination site can impose steric constraints that favor binding to certain metal ions over others based on their preferred coordination geometry and ionic radius. This is a classic strategy for achieving selectivity in ligand design.

Bioisosteric Replacement: This strategy involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties. For 8-hydroxyquinoline derivatives, this could involve replacing the quinoline ring with other aromatic heterocycles or modifying the hydroxyl group. nih.gov These changes can fine-tune the electronic properties, lipophilicity (logD), and acidity (pKa) of the ligand, which in turn affects its metal-binding affinity and pharmacokinetic properties. nih.gov

Creation of Macrocyclic Ligands: Incorporating the hydroxyquinoline moiety into a larger macrocyclic structure, such as a crown ether, can lead to ligands with high selectivity for specific metal ions. dtic.mil The size of the macrocyclic cavity and the arrangement of donor atoms create a highly preorganized binding site, leading to strong and selective complexation, particularly for alkali and alkaline earth metals. dtic.mil

The table below outlines how different design strategies can impact ligand properties for selective metal binding.

| Design Strategy | Molecular Modification | Impact on Properties | Goal |

| Functionalization | Addition of sulfonic acid groups | Increases water solubility researchgate.net | Improve bioavailability, enable aqueous applications. |

| Bioisosteric Replacement | Replacing C-H with a nitrogen atom in the ring | Lowers pKa and logD values nih.gov | Tune acidity, lipophilicity, and metal-binding strength. |

| Steric Control | Introduction of bulky groups near the binding site | Creates steric hindrance for larger ions | Enhance selectivity for smaller metal ions. |

| Macrocyclization | Incorporating the quinoline into a crown ether | Creates a preorganized cavity of a specific size dtic.mil | Achieve high selectivity for ions that fit the cavity. dtic.mil |

These strategies highlight the versatility of the hydroxyquinoline carboxylate scaffold and provide a rational basis for the development of new ligands with tailored metal-binding properties for specific applications. researchgate.net

Applications in Advanced Materials Science

Development of Functional Materials Utilizing Quinoline (B57606) Carboxylate Scaffolds

The quinoline carboxylate scaffold is a key structural motif in the design of various functional materials. The presence of both a carboxylic acid or ester group and the quinoline nitrogen allows for diverse chemical modifications and interactions, leading to materials with specific optical, electronic, and biological properties.

Recent research has highlighted the potential of quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, enzymes that play a role in cancer immune evasion. researchgate.net While this application is primarily biomedical, the underlying principle of molecular recognition and binding is fundamental to the development of functional materials such as sensors and catalysts. The ability of the quinoline carboxylate scaffold to interact with specific biological targets suggests its potential use in the creation of responsive materials that can detect and interact with biological molecules.

Furthermore, the modular nature of the quinoline scaffold allows for the synthesis of a wide array of derivatives with tunable properties. For instance, by varying the substituents on the quinoline ring, researchers can fine-tune the electronic and steric characteristics of the molecule, thereby controlling the properties of the resulting material. This has been demonstrated in the synthesis of various quinoline carboxamide derivatives which have shown potential as P2X7R antagonists, highlighting the versatility of this scaffold in creating functionally specific molecules. nih.gov

Table 1: Examples of Functional Quinoline Carboxylate Derivatives and their Applications

| Derivative | Application Area | Key Findings |

| Quinoline-6-carboxylic acid derivatives | Ectonucleotidase Inhibition | Showed potent inhibition of human ectonucleotidases, suggesting potential in immunomodulatory materials. researchgate.net |

| Quinoline-6-carboxamide (B1312354) benzenesulfonates | P2X7R Antagonism | 4-iodo derivative (2f) was the most potent with an IC50 value of 0.566 μM. nih.gov |

| Quinoline-based amides | Anticancer Agents | Derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov |

This table is generated based on research on related quinoline carboxylate derivatives, as direct data for Methyl 3-hydroxyquinoline-6-carboxylate in these specific applications is not yet widely published.

Role in Organic Electronics and Optical Materials (e.g., OLEDs)

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has greatly benefited from the use of quinoline derivatives. The most prominent example is tris(8-hydroxyquinoline)aluminum (Alq3), a benchmark material used as an emissive and electron-transporting layer in OLEDs. nih.gov The high thermal stability, electron-transporting capability, and strong fluorescence of 8-hydroxyquinoline (B1678124) metal complexes are key to their success. nih.govresearchgate.net

While research has heavily focused on 8-hydroxyquinoline derivatives, the structural similarity of this compound suggests its potential in this arena. The presence of the hydroxyl group allows for the formation of metal complexes, similar to Alq3, which are crucial for electroluminescence. The carboxylate group, on the other hand, can be used to modify the electronic properties and processability of the material.

Studies on other quinoline derivatives have shown their promise in optoelectronic applications. For instance, quinoline-based compounds are known for their fluorescent and electron-transporting abilities, making them suitable for various optoelectronic devices. researchgate.net Bis(8-hydroxyquinoline) zinc (Znq2) derivatives have been successfully used to create OLEDs with strong yellow electroluminescence. mdpi.com

Table 2: Performance of OLEDs Based on Quinoline Derivatives

| Emitting Material | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| ZnStq_H:PVK | Yellow (590 nm) | - | - |

| ZnStq_Cl:PVK | Yellow (587 nm) | - | - |

| ZnStq_OCH3:PVK | Yellow (578 nm) | 2244 | 1.24 |

Data from a study on bis(8-hydroxyquinoline) zinc derivatives with a styryl group (ZnStq_R:PVK). mdpi.com Direct OLED performance data for this compound is not currently available.

The development of new quinoline derivatives with tailored photophysical properties is an active area of research. nih.gov The ability to tune the emission color and efficiency by modifying the quinoline scaffold makes these compounds highly attractive for next-generation displays and lighting.

Investigations as Antioxidant Additives in Material Systems

The degradation of materials due to oxidation is a significant challenge in many industries. Antioxidant additives are incorporated into polymers, lubricants, and other materials to prevent or slow down this process. Quinoline derivatives have been investigated for their antioxidant potential, owing to their ability to scavenge free radicals.

A study on quinoline-4-carboxylic acid derivatives demonstrated their ability to act as antioxidants. ui.ac.idui.ac.id The research showed that these compounds had a better inhibitory effect against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical compared to their precursor, isatin (B1672199). ui.ac.idui.ac.id The presence of the quinoline ring and the carboxylic acid group are believed to contribute to this antioxidant activity.

Specifically, the study reported the following inhibition percentages at a concentration of 5 mg/L: ui.ac.idui.ac.id

2-methylquinoline-4-carboxylic acid: 30.25%

2-(4-methylphenyl)quinoline-4-carboxylic acid: 40.43%

This suggests that the quinoline carboxylate scaffold is a promising framework for developing new antioxidant additives. The hydroxyl group in this compound could further enhance its antioxidant capacity by providing a readily donatable hydrogen atom to neutralize free radicals. Further research is needed to evaluate the efficacy of this specific compound as an antioxidant additive in various material systems. Other studies have also pointed to the antioxidant properties of various quinoline derivatives, suggesting a broader potential for this class of compounds in material preservation. nih.goviau.irresearchgate.net

Chemical Biology and Mechanistic Probe Development

Design and Synthesis of Biochemical Probes Based on the Methyl 3-hydroxyquinoline-6-carboxylate Scaffold

The development of effective biochemical probes from the this compound scaffold hinges on synthetic strategies that allow for the introduction of various functional groups and reporter tags. These modifications are crucial for tuning the probe's properties, such as its binding affinity, selectivity, and detectability. General synthetic routes applicable to quinoline (B57606) carboxylates can be adapted to produce a library of derivatives from the core scaffold.

One common strategy involves the derivatization of the carboxylic acid moiety. For instance, starting with quinoline-6-carboxylic acid, the corresponding methyl ester can be synthesized by refluxing with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This ester can then be converted to a hydrazide by treatment with hydrazine (B178648) monohydrate, which serves as a versatile intermediate for further modifications nih.gov.

Another synthetic approach builds the quinoline ring system from acyclic precursors. For example, a method for producing substituted quinoline carboxylates involves the reaction of an appropriately substituted aniline (B41778) with dimethyl or diethyl acetonedicarboxylate, followed by a high-temperature ring-closing reaction nih.gov. For the synthesis of more complex quinoline derivatives, such as those with sulfur-containing substituents, a multi-step process starting from an isothiocyanate and dimethyl malonate can be employed, culminating in a cyclization reaction to form the quinoline core mdpi.com. The table below summarizes various synthetic strategies for related quinoline derivatives, which can be conceptually applied to the this compound scaffold.

| Starting Material(s) | Key Reagents | Product Type | Reference |

| Quinoline-6-carboxylic acid | Methanol, Sulfuric acid | Methyl quinoline-6-carboxylate | nih.gov |

| Methyl quinoline-6-carboxylate | Hydrazine monohydrate | Quinoline-6-carbohydrazide | nih.gov |

| Aniline, Dimethyl acetonedicarboxylate | 1,2-dichlorobenzene (high temp) | 4-hydroxyquinoline (B1666331) derivative | nih.gov |

| 3,4-difluorophenyl isothiocyanate, Dimethyl malonate | t-BuOK, 4-fluorobenzyl chloride | Substituted methyl hydroxyquinoline carboxylate | mdpi.com |

| Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate | Aniline or Benzylamine | N-Aryl/Alkyl-4-hydroxy-2-quinolone-3-carboxamide | mdpi.com |

These synthetic routes provide a toolbox for creating a diverse range of biochemical probes. By incorporating functionalities such as fluorophores, biotin (B1667282) tags, or photoreactive groups, the this compound scaffold can be transformed into a powerful tool for studying biological systems.

Investigations of Molecular Recognition and Binding Interactions from a Chemical Perspective

The utility of a biochemical probe is fundamentally determined by its ability to recognize and bind to its intended biological target. The this compound scaffold possesses several features that contribute to its molecular recognition capabilities. The planar aromatic quinoline ring can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. The hydroxyl group at the 3-position and the carbonyl group of the ester can act as both hydrogen bond donors and acceptors, forming crucial directional interactions with the target protein.

Molecular modeling and docking studies on related quinoline derivatives provide valuable insights into these binding interactions. For example, induced-fit docking studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides with the PI3Kα kinase domain revealed that the quinolone scaffold fits within the kinase domains and forms hydrogen bonds with key binding site residues mdpi.com. Similarly, molecular docking simulations of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives suggested their potential as inhibitors of Hepatitis B Virus replication through specific binding interactions mdpi.com.

Structure-Activity Relationship Studies: Influence of Chemical Substituents on Binding Motifs and pKa Values

Structure-activity relationship (SAR) studies are essential for optimizing the performance of biochemical probes. By systematically modifying the chemical structure of the this compound scaffold and evaluating the impact on its biological activity, it is possible to identify key structural features that govern its binding affinity and selectivity.

The pKa values of the hydroxyl group and the quinoline nitrogen are critical determinants of the molecule's ionization state at physiological pH, which in turn influences its binding interactions and cell permeability. For the related 8-hydroxyquinoline (B1678124) scaffold, it has been shown that changes in the pKa values of the donor atom moieties can significantly alter biological activity acs.org. The introduction of electron-withdrawing or electron-donating substituents on the quinoline ring can modulate these pKa values. For instance, a chloro-substituent on the 8-hydroxyquinoline ring lowers the pKa of both the quinolinium nitrogen and the hydroxyl group acs.org.

SAR studies on quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists demonstrated that the nature and position of substituents on a linked benzene (B151609) sulfonamide moiety significantly impacted inhibitory potency nih.gov. The table below presents the IC50 values for a selection of these derivatives, illustrating the effect of different substituents.

| Compound | Substituent on Benzenesulfonate | IC50 (µM) | Reference |

| 2e | 4-fluoro | 0.624 | nih.gov |

| 2f | 4-iodo | 0.566 | nih.gov |

| 2g | 4-chloro | 0.813 | nih.gov |

Furthermore, studies on 3,6-disubstituted β-carbolines have shown that while large substituents at the 6-position are well-tolerated and can project into the extracellular domain of the receptor, the nature of the substituent at the 3-position is critical for maintaining high-affinity binding nih.gov. These findings suggest that for the this compound scaffold, modifications at the 6-position via the carboxylate group could be used to attach larger functional groups or reporter tags without disrupting the core binding interactions mediated by the 3-hydroxyquinoline (B51751) portion of the molecule.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of quinoline (B57606) derivatives, traditionally performed using batch-wise methods, is increasingly being adapted to continuous flow chemistry and automated platforms. These technologies offer significant advantages in terms of reaction control, scalability, safety, and the rapid generation of compound libraries. For a molecule like Methyl 3-hydroxyquinoline-6-carboxylate, the integration with these modern synthetic techniques opens up new avenues for its efficient and on-demand production.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time by passing reagents through a network of tubes and reactors. This level of control can lead to improved yields and purities, which is particularly beneficial for multi-step syntheses involving quinoline scaffolds. Automated synthesis platforms, often coupled with flow reactors, can systematically vary starting materials and reaction conditions to quickly explore the chemical space around the this compound core. This is invaluable for generating a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Comparison of Batch vs. Flow Synthesis for Quinolines

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by running the system for longer. |

| Safety | Handling of hazardous intermediates can be risky at large scales. | Smaller reaction volumes at any given time enhance safety. |

| Reaction Control | Less precise control over temperature and mixing. | Superior heat and mass transfer, leading to better control. |

| Reproducibility | Can be variable between batches and scales. | High reproducibility due to consistent reaction conditions. |

| Throughput | Lower for library synthesis. | High-throughput screening of conditions and synthesis of libraries. |

While specific flow synthesis protocols for this compound are not yet widely reported, the established methods for quinoline synthesis, such as the Friedländer and Doebner-von Miller reactions, are amenable to adaptation in flow systems. mdpi.comnih.gov Future research will likely focus on developing and optimizing such continuous processes for this specific compound and its analogues.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning models can be trained on large datasets of known quinoline derivatives to predict a wide range of properties for new, virtual compounds based on the this compound scaffold. doaj.orgresearchgate.net These properties can include physicochemical characteristics like solubility and permeability, as well as biological activities and potential toxicity. nurixtx.com This in silico screening allows chemists to prioritize the synthesis of the most promising candidates, saving considerable time and resources. nih.govchemrxiv.org

Table 2: Applications of AI/ML in the Development of Quinoline Derivatives

| AI/ML Application | Description | Potential Impact on this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predict the biological activity of novel derivatives for targeted applications. oncodesign-services.com |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of candidates with favorable drug-like properties. nih.gov |

| Generative Models | Design of novel molecules with desired properties. | Creation of new derivatives with optimized characteristics. optibrium.com |

| Reaction Prediction | Prediction of the outcomes of chemical reactions. | Assisting in the design of efficient synthetic routes. researchgate.net |

Exploration of Novel Reactivity and Catalytic Cycles

The functionalization of the quinoline core is a key area of research, and the development of novel catalytic systems continues to provide new tools for chemists. For this compound, the exploration of novel reactivity and catalytic cycles will enable the synthesis of previously inaccessible derivatives.